![molecular formula C72H75N2O15P B13400815 dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate;N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide CAS No. 9024-90-2](/img/structure/B13400815.png)
dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate;N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide
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Overview
Description
Dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate;N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate;N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Phosphate Ester Hydrolysis
The dibenzyl phosphate group is susceptible to hydrolysis under acidic or alkaline conditions. This reaction typically cleaves the ester bonds, yielding phosphoric acid and benzyl alcohol derivatives .
Reaction Type | Conditions | Products |
---|---|---|
Acid-catalyzed hydrolysis | H₃O⁺, H₂O, heat | Phosphoric acid + 2 equivalents of benzyl alcohol + corresponding diol |
Base-catalyzed hydrolysis | NaOH/H₂O, reflux | Disodium phosphate + 2 equivalents of benzyl alcohol + dealkylated byproducts |
In alkaline media, the reaction proceeds via nucleophilic attack by hydroxide ions on the phosphorus center, while acidic conditions involve protonation of the ester oxygen .
Benzodioxole Ring Reactivity
The 1,3-benzodioxole moiety may undergo ring-opening reactions under strong acidic or oxidative conditions. For example:
Reaction Type | Conditions | Products |
---|---|---|
Acidic cleavage | H₂SO₄, H₂O | Catechol derivatives + formaldehyde or formic acid |
Oxidative degradation | KMnO₄, H⁺ | Cleavage to carboxylic acids (e.g., methoxybenzoic acid derivatives) |
The methoxy substituents on the benzodioxole ring may further participate in demethylation reactions using reagents like BBr₃ .
Ethenyl Bridge Reactivity
The ethenyl (–CH=CH–) group linking the benzodioxole and anilino subunits is prone to:
Reaction Type | Conditions | Products |
---|---|---|
Hydrogenation | H₂, Pd/C | Saturated ethane bridge |
Ozonolysis | O₃, Zn/H₂O | Cleavage to aldehydes or ketones |
Epoxidation | mCPBA | Epoxide formation |
Stereochemical outcomes (e.g., cis/trans addition) depend on reaction mechanisms .
Amide Hydrolysis
The propanamide group in the N-substituted component hydrolyzes under strong acidic or basic conditions:
Reaction Type | Conditions | Products |
---|---|---|
Acidic hydrolysis | HCl, H₂O, heat | Carboxylic acid + ammonium chloride |
Basic hydrolysis | NaOH, H₂O, heat | Carboxylate salt + amine |
The tert-butyloxy (2-methylpropan-2-yl) ether group adjacent to the phenyl ring may also undergo cleavage under acidic conditions .
Electrophilic Aromatic Substitution
The aromatic rings (e.g., methoxy-substituted benzene) may undergo:
Reaction Type | Conditions | Products |
---|---|---|
Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |
Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivatives |
Directing effects of methoxy and benzodioxole groups influence regioselectivity .
Oxidation of Methoxy Groups
Demethylation of methoxy (–OCH₃) substituents can occur using:
Reagent | Conditions | Products |
---|---|---|
BBr₃ | CH₂Cl₂, 0°C | Phenolic (–OH) derivatives |
HI | Reflux | Iodoalkane + phenol |
Key Research Findings from Analogous Compounds
-
Phosphate esters in dibenzyl derivatives exhibit hydrolysis rates dependent on pH and steric hindrance .
-
Benzodioxole rings show stability under physiological conditions but degrade under strong oxidizers .
-
Ethenyl bridges in similar structures undergo stereospecific hydrogenation with >90% yield using Pd/C .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties can enhance the performance and functionality of these products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl phosphate: A simpler analog with similar phosphate functionality.
Methoxybenzodioxole derivatives: Compounds with similar aromatic structures and methoxy groups.
Uniqueness
What sets dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate;N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide apart is its complex structure, which combines multiple functional groups and aromatic rings
Biological Activity
Dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate and N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide are complex organic compounds that have garnered attention for their potential biological activities. This article explores their pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compounds feature a unique arrangement of methoxy and benzodioxole groups, which contribute to their biological activity. The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of dibenzyl derivatives. For instance, compounds similar in structure have demonstrated significant antifungal activity against various strains. The minimum inhibitory concentration (MIC) values indicate that modifications at specific sites can enhance bioactivity. For example, derivatives with longer carbon chains or specific substituents showed improved antifungal effects due to increased lipophilicity, facilitating membrane penetration .
Anticonvulsant Activity
Research has shown that certain benzyl derivatives exhibit pronounced anticonvulsant activities in animal models. These compounds affect sodium channel dynamics, promoting slow inactivation and thereby reducing neuronal hyperexcitability. The structure–activity relationship (SAR) indicates that electron-withdrawing groups enhance activity, while electron-donating groups may diminish it .
The biological mechanisms through which these compounds exert their effects are multifaceted:
- Interaction with Membrane Components : Some derivatives have been observed to interact directly with ergosterol in fungal membranes, disrupting cell integrity and leading to cell death .
- Sodium Channel Modulation : Compounds have been shown to modulate voltage-gated sodium channels, impacting neurotransmission and providing a basis for their anticonvulsant properties .
- Selective Inhibition : The selectivity of certain derivatives for fungal over human enzymes suggests a therapeutic window that could minimize side effects while maximizing efficacy .
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of dibenzyl derivatives against Candida species. The results indicated that modifications at the benzodioxole moiety significantly enhanced antifungal potency, with some compounds achieving MIC values as low as 458 µM against resistant strains .
Study 2: Anticonvulsant Evaluation
In a rodent model of epilepsy, select dibenzyl derivatives demonstrated protective indices comparable to established anticonvulsants like phenobarbital. The efficacy was attributed to their ability to induce sodium channel slow inactivation at low micromolar concentrations .
Data Table: Summary of Biological Activities
Compound Name | Activity Type | MIC (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Antifungal | 458 | Ergosterol interaction |
Compound B | Anticonvulsant | 13 | Sodium channel modulation |
Compound C | Antimicrobial | 550 | Cell membrane disruption |
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis involves multi-step reactions, including coupling, acylation, and phosphorylation. Key steps include:
- Coupling of benzodioxol moieties : Use Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for aryl-aryl bond formation. demonstrates the use of Pd(dppf)₂Cl₂ with dioxane/water at 55°C for similar structures, achieving 96% yield .
- Acylation : React amines with acid chlorides in chloroform/triethylamine (e.g., Example 6 in ), followed by NaHCO₃ washing and silica gel chromatography .
- Phosphorylation : Dibenzyl phosphate groups can be introduced using reagents like Bestmann-Ohira ( ) or via esterification under anhydrous conditions .
Table 1: Representative Reaction Conditions
Q. Advanced: How can reaction yields be optimized for the benzodioxol-containing intermediates?
Answer:
Optimization strategies include:
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) for coupling efficiency. highlights Pd(dppf)₂Cl₂ as effective for aryl aminations .
- Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) improve solubility of aromatic intermediates ( ).
- Temperature control : Elevated temperatures (55–80°C) enhance reaction rates but may require reflux conditions to avoid side products .
Q. Basic: What safety protocols are critical during synthesis?
Answer:
- Handling diazo compounds : Use fume hoods, avoid dust generation, and wear PPE (gloves, goggles) due to toxicity ( ).
- Waste disposal : Segregate hazardous waste (e.g., phosphate esters) for professional treatment ( ).
- Emergency measures : For inhalation exposure, administer artificial respiration; for skin contact, wash with soap/water ( ) .
Q. Advanced: How are stereoisomers resolved during synthesis?
Answer:
Chiral separation is achieved via:
- Chiral chromatography : Use Chiralpak® OD columns with MeOH-DMEA in supercritical CO₂ ( ). Isomers are identified by retention times (e.g., 1.610 min vs. 2.410 min) .
- Crystallization : Differential solubility of diastereomeric salts (not explicitly in evidence but a standard method).
Q. Advanced: How to address contradictory spectroscopic data between batches?
Answer:
- Cross-validation : Compare ES/MS (e.g., m/z 428.3 in ) and retention times across batches .
- NMR analysis : Use deuterated solvents and reference NIST spectral data ( ) to confirm structural integrity .
- Batch documentation : Track reaction parameters (catalyst lot, solvent purity) to identify variability sources.
Q. Basic: What analytical techniques confirm structural identity?
Answer:
- Mass spectrometry (ES/MS) : Confirm molecular ions (e.g., m/z 428.3 for intermediates) .
- HPLC : Monitor purity (>98%) and retention times ( ).
- Elemental analysis : Validate C/H/N ratios (not explicit in evidence but standard practice).
Q. Advanced: How to design stability studies for this compound?
Answer:
- Stress testing : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical monitoring : Use HPLC to track degradation products ( ).
- Storage conditions : Store at -20°C in amber vials under inert atmosphere ( ) .
Q. Advanced: Can computational methods predict reaction pathways for derivatives?
Answer:
- AI-driven simulations : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics ( ).
- DFT calculations : Model transition states for phosphorylation or acylation steps (not in evidence but a common approach).
- Machine learning : Train models on existing reaction data to predict optimal conditions .
Properties
CAS No. |
9024-90-2 |
---|---|
Molecular Formula |
C72H75N2O15P |
Molecular Weight |
1239.3 g/mol |
IUPAC Name |
dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate;N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide |
InChI |
InChI=1S/C41H40NO9P.C31H35NO6/c1-29(41(43)42-36-23-31(18-21-37(36)45-2)14-15-34-24-38(46-3)40-39(25-34)47-28-48-40)22-30-16-19-35(20-17-30)51-52(44,49-26-32-10-6-4-7-11-32)50-27-33-12-8-5-9-13-33;1-20(15-21-9-12-24(13-10-21)38-31(2,3)4)30(33)32-25-16-22(11-14-26(25)34-5)7-8-23-17-27(35-6)29-28(18-23)36-19-37-29/h4-21,23-25,29H,22,26-28H2,1-3H3,(H,42,43);7-14,16-18,20H,15,19H2,1-6H3,(H,32,33) |
InChI Key |
SSEVSZZAMDDDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)NC2=C(C=CC(=C2)C=CC3=CC4=C(C(=C3)OC)OCO4)OC.CC(CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C=CC5=CC6=C(C(=C5)OC)OCO6)OC |
Origin of Product |
United States |
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